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molecular formula C12H11NO2 B178766 phenyl(1H-pyrrol-1-yl)acetic acid CAS No. 105264-23-1

phenyl(1H-pyrrol-1-yl)acetic acid

Cat. No. B178766
M. Wt: 201.22 g/mol
InChI Key: FNRJAIIHCKGTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04563477

Procedure details

15.1 g (0.1 mole) of alpha-phenylglycine were resuspended in 450 ml of dimethylformamide, followed by the addition of 15 g of p-toluene sulphonic acid and 13.2 g (0.1 mole) of 2,5-dimethoxytetrahydrofuran. The mixture was heated to boiling, and at about 95° C. all the solid product was dissolved, the boiling temperature being held for about 60 minutes. After this time, the mixture was cooled, 400 ml of cold water were added and the total mixture was cooled to between 0°-5° C. The mixture was extracted twice with 200 ml of ethyl ether each time, the ether phases being discarded. The aqueous phase was extracted with 500 ml chloroform at pH 1.5. The chloroform extract was treated with 600 ml water and the pH was adjusted to 11. After separating the phases, 500 ml of chloroform were added to the aqueous extract, the pH being adjusted to 1.5 with 2N HCl. The chloroform phase was concentrated to obtain an oil which was crystallised from methanol-water. After drying, the alpha-(N-pyrrolyl)-phenylacetic acid obtained weighed 5.8 g.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:9]([OH:11])=[O:10])[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1(C)[CH:17]=CC(S(O)(=O)=O)=[CH:14][CH:13]=1.COC1CCC(OC)O1.O>CN(C)C=O>[N:8]1([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:9]([OH:11])=[O:10])[CH:14]=[CH:13][CH:12]=[CH:17]1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N)C(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
13.2 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
at about 95° C. all the solid product was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
the total mixture was cooled to between 0°-5° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 200 ml of ethyl ether each time
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 500 ml chloroform at pH 1.5
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
ADDITION
Type
ADDITION
Details
was treated with 600 ml water
CUSTOM
Type
CUSTOM
Details
After separating the phases, 500 ml of chloroform
ADDITION
Type
ADDITION
Details
were added to the aqueous extract
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform phase was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from methanol-water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
N1(C=CC=C1)C(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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